Product packaging for H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid(Cat. No.:)

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid

Cat. No.: B10849176
M. Wt: 568.7 g/mol
InChI Key: GDHJQGJCKHJHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid is a potent and selective peptidomimetic ligand for opioid receptor research. It is characterized as a μ-opioid receptor agonist, demonstrating high bioactivity in the guinea pig ileum (GPI) assay with an IC50 of 39.7 nM . This compound is built upon the potent Dmt-Tic pharmacophore, a foundational structure known for its high binding affinity to δ- and μ-opioid receptors . The specific incorporation of a lysine linker and a 1H-benzimidazole-2-yl (Bid) group at the C-terminus is a key structural feature that directs its functional activity towards μ-opioid agonism . Opioid receptors, which are G protein-coupled receptors (GPCRs), are critical targets in neuropharmacology, particularly for pain relief . Ligands with μ-opioid agonist profiles, such as this compound, are of significant interest for the study of analgesic pathways and the development of therapies for chronic pain, with some research suggesting that certain activity profiles may offer a diminished propensity to induce tolerance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40N6O3 B10849176 H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H40N6O3

Molecular Weight

568.7 g/mol

IUPAC Name

N-[5-amino-1-(1H-benzimidazol-2-yl)pentyl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C33H40N6O3/c1-20-15-24(40)16-21(2)25(20)18-26(35)33(42)39-19-23-10-4-3-9-22(23)17-30(39)32(41)38-29(13-7-8-14-34)31-36-27-11-5-6-12-28(27)37-31/h3-6,9-12,15-16,26,29-30,40H,7-8,13-14,17-19,34-35H2,1-2H3,(H,36,37)(H,38,41)

InChI Key

GDHJQGJCKHJHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C4=NC5=CC=CC=C5N4)N)C)O

Origin of Product

United States

Pharmacological Characterization at Opioid Receptors

Functional Bioactivity in Isolated Tissue Preparations

Agonist/Antagonist Activity in Mouse Vas Deferens (MVD) Assay

The mouse vas deferens (MVD) assay is a classical pharmacological preparation used to determine the activity of opioid compounds. This tissue is rich in delta-opioid receptors, and to a lesser extent, mu- and kappa-opioid receptors. Agonist compounds inhibit the electrically induced contractions of the vas deferens, while antagonists can reverse this inhibition.

Despite the common use of this assay for characterizing opioid ligands, specific data detailing the agonist or antagonist activity of this compound in the MVD assay could not be located in the reviewed scientific literature.

Characterization of Agonism (IC50, pEC50)

The potency of an agonist is typically quantified by its IC50 or pEC50 value. The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological response. The pEC50 is the negative logarithm of the EC50 (half-maximal effective concentration), another measure of potency.

Specific IC50 or pEC50 values for this compound at any of the opioid receptors have not been reported in the available research. Therefore, a data table for its agonist potency cannot be constructed.

Characterization of Antagonism (pA2, Ke)

For compounds that act as antagonists, their potency is often expressed by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. The Ke value is the equilibrium dissociation constant of the antagonist-receptor complex and provides another measure of antagonist affinity.

No studies reporting the pA2 or Ke values for this compound were identified, indicating a lack of data on its potential antagonist activity at opioid receptors. Consequently, a data table for its antagonist potency cannot be provided.

Mechanisms of Receptor Activation and Signal Transduction Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate intracellular signaling cascades that are responsible for the pharmacological effects of the ligand.

G-Protein Coupling and Adenylate Cyclase Modulation

The activation of opioid receptors typically leads to the coupling of inhibitory G-proteins (Gi/Go). This coupling, in turn, inhibits the activity of the enzyme adenylate cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

Specific studies detailing the ability of this compound to promote G-protein coupling or modulate adenylate cyclase activity are not present in the current body of scientific literature. Therefore, its efficacy in initiating this key signaling pathway remains uncharacterized.

Ligand-Induced Receptor Regulation (e.g., Phosphorylation, Trafficking)

Prolonged or repeated exposure to an agonist can lead to regulatory changes in the receptor, such as phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation can promote the binding of arrestin proteins, leading to receptor desensitization and internalization (trafficking) away from the cell surface. These processes are crucial in the development of tolerance and dependence.

There is currently no available research data on whether this compound induces phosphorylation, arrestin recruitment, or subsequent trafficking of any opioid receptor subtype.

Compound Names Table

Abbreviation or Trivial NameFull Chemical Name
This compound(2S)-N-[(1R)-1-(1H-Benzimidazol-2-yl)-5-aminopentyl]-2-(2',6'-dimethyl-L-tyrosyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
DPDPE[D-Pen2,D-Pen5]enkephalin
UFP-502H-Dmt-Tic-NH-CH2-Bid
MZ-2H-Dmt-Tic-Lys-NH-CH2-Ph

Structure Activity Relationship Sar Studies of H Dmt Tic Nh Ch Ch2 4 Nh2 Bid and Its Analogues

Influence of the Dmt-Tic Pharmacophore Core Structure on Opioid Activity

The Dmt-Tic pharmacophore, which consists of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a cornerstone for high-affinity delta-opioid receptor ligands. nih.govnih.gov This dipeptide core is recognized for conferring potent delta-opioid receptor antagonism. nih.gov Studies on a variety of Dmt-Tic analogues have consistently demonstrated high affinity for delta-opioid receptors, with binding affinities (Ki) often in the nanomolar range. nih.gov For instance, a series of dimeric Dmt-Tic analogues exhibited Ki values for delta-opioid receptors between 0.06 and 1.53 nM. nih.gov

Modifications to the Tic aromatic ring have been shown to influence receptor affinity and selectivity. The incorporation of large hydrophobic groups at the 7-position of the Tic ring did not significantly affect delta-opioid receptor binding affinity. nih.gov Conversely, substitutions at the 6-position of the Tic ring led to a marked decrease in affinity, highlighting the steric and electronic requirements for optimal receptor interaction. nih.gov These findings underscore the critical role of the Dmt-Tic core as a high-affinity delta-opioid receptor binding element, with its antagonist properties being a key feature. nih.govnih.gov

Compound AnalogueModificationDelta-Opioid Receptor Affinity (Ki)Reference
Dimeric Dmt-Tic AnaloguesDimerization via various linkers0.06-1.53 nM nih.gov
Dmt-Tic AnaloguesSubstitution at Tic position 7Maintained high affinity (e.g., 2.5 nM) nih.gov
Dmt-Tic AnaloguesSubstitution at Tic position 6Substantially diminished affinity nih.gov

Impact of Lysine (B10760008) Linker Length and Stereochemistry on Receptor Selectivity and Efficacy

The lysine-containing short peptide Ac-KEKK-NH2 has been shown to modulate the Nav1.8 channel activation gating system, suggesting the potential for lysine-containing peptides to exhibit analgesic effects through various mechanisms. mdpi.com In opioid peptides, the strategic placement of lysine can influence the interaction with the negatively charged phosphate (B84403) backbone of the cell membrane, potentially facilitating receptor binding. wikipedia.org While specific data on the stereochemistry of the lysine linker in H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid is not extensively detailed in the provided results, it is a well-established principle in peptide chemistry that the chirality of amino acid residues profoundly impacts biological activity. acs.org A change in the chirality of the Dmt residue, for example, has been shown to curtail delta receptor parameters. acs.orgacs.org It is therefore highly probable that the stereochemistry of the lysine linker plays a pivotal role in the precise positioning of the pharmacophore for optimal receptor interaction and subsequent signaling.

Role of the C-Terminal 1H-Benzimidazole-2-yl (Bid) Moiety in Pharmacological Profiles

The C-terminal moiety of opioid peptides plays a critical role in defining their pharmacological profile, particularly in modulating activity at the mu-opioid receptor. nih.govnih.gov The introduction of a 1H-benzimidazole-2-yl (Bid) group at the C-terminus of the Dmt-Tic pharmacophore represents a key strategy for transforming a delta-selective antagonist into a potent agonist. nih.gov

Specifically, the analogue H-Dmt-Tic-NH-CH2-Bid was found to be a highly potent delta-agonist, with its potency slightly exceeding that of the endogenous delta-opioid peptide deltorphin (B1670231) C. nih.gov This compound also exhibited mu-agonist activity. nih.gov The nature of the spacer between the Dmt-Tic core and the Bid moiety is also a critical factor. The distance between the Dmt-Tic pharmacophore and this third aromatic nucleus is a key determinant in converting the parent delta-antagonist into a potent delta-agonist or into ligands with mixed delta- and mu-opioid properties. nih.gov This highlights the importance of the C-terminal region in interacting with specific subsites of the opioid receptors to trigger agonistic signaling cascades. The C-terminal tail of the opioid receptor itself is involved in agonist-mediated internalization, a process crucial for receptor regulation. nih.govnih.gov

CompoundC-Terminal ModificationDelta-Opioid ActivityMu-Opioid ActivityReference
H-Dmt-Tic-NH2AmideAntagonist- nih.gov
H-Dmt-Tic-NH-CH2-BidMethylene-BidPotent Agonist (pEC50, 9.90)Agonist (pEC50, 7.57) nih.gov
H-Dmt-Tic-Gly-NH-CH2-BidGlycine-Methylene-BidPotent Antagonist (pA2, 9.0)Weak Agonist nih.gov

Effects of N-Terminal Modifications (e.g., N-Methylation) on Receptor Interactions

Modifications at the N-terminus of the Dmt-Tic pharmacophore, particularly methylation, have a profound impact on receptor interactions and functional activity. acs.orgacs.org N-methylation, and especially N,N-dimethylation, of Dmt-Tic analogues has been shown to significantly enhance delta-opioid antagonism. nih.govnih.gov

For example, the N,N-Me2-Dmt-Tic-OH analogue displayed considerable delta antagonism with weak mu antagonism. acs.org Similarly, N,N-Me2-Dmt-Tic-Ala-OH also demonstrated exceptional delta-antagonist activity. acs.org This enhancement in antagonism is achieved without compromising high delta receptor affinity. nih.gov The introduction of methyl groups at the N-terminus can influence the conformation of the peptide, its hydrogen bonding capacity, and its resistance to enzymatic degradation, all of which can contribute to the observed enhancement in antagonist activity. While an unmodified N-terminus in some dimeric Dmt-Tic analogues resulted in weak mu-opioid antagonism, N,N'-dimethylation markedly enhanced this antagonism without affecting the delta-opioid activity. nih.gov

CompoundN-Terminal ModificationDelta-Opioid Receptor Affinity (Kiδ)Delta-Opioid Antagonism (pA2)Reference
H-Dmt-Tic-OHUnmodified0.022 nM8.2 acs.org
N-Me-Dmt-Tic-OHN-Methyl0.2 nM8.5 acs.orgacs.org
N,N-Me2-Dmt-Tic-OHN,N-Dimethyl0.12 nM9.4 acs.org
N,N-Me2-Dmt-Tic-Ala-OHN,N-Dimethyl0.0755 nM9.6 acs.org

Conformational Analysis and its Correlation with Receptor Binding and Functional Activity

The three-dimensional conformation of a ligand is a critical factor governing its interaction with a receptor. Conformational analysis of Dmt-Tic peptides has provided insights into the spatial arrangement of pharmacophoric elements required for high-affinity binding and functional activity. Docking studies of Dmt-Tic containing analogues with the delta-opioid receptor have shown that key pharmacophoric contacts are maintained through a specific spatial arrangement, which can explain the high-affinity binding and observed functional properties. researchgate.net

Exploration of Bioisosteric Replacements within the Compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.comresearchgate.net This involves substituting an atom or a group of atoms with another that has similar steric and electronic properties. In the context of the Dmt-Tic scaffold, various bioisosteric replacements could be envisioned to fine-tune its activity.

For instance, the phenyl group of the Dmt residue could be replaced with other aromatic or heteroaromatic rings to explore different interactions within the receptor's hydrophobic pockets. cambridgemedchemconsulting.com The carboxylic acid function at the C-terminus of the Tic residue has been replaced with other acidic groups or amides, leading to changes in selectivity and activity. nih.govnih.gov For example, replacing the C-terminal carboxylate with hydrophobic substituents has been shown to enhance mu-affinity, leading to delta-antagonists with dual receptor affinities. nih.gov The exploration of bioisosteres for the benzimidazole (B57391) (Bid) moiety could also lead to analogues with altered agonist/antagonist profiles or improved pharmacokinetic properties. The use of computational methods can aid in the identification of suitable bioisosteric replacements to enhance the desired biological and pharmacological properties of the Dmt-Tic scaffold. researchgate.netnih.gov

Mechanistic Investigations of Biological Actions Non Clinical

Cellular Mechanisms of Action in Receptor-Expressing Cell Lines

Due to the limited availability of specific research on H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid, this section will focus on the well-characterized, structurally similar delta-opioid receptor (DOP) agonist, H-Dmt-Tic-NH-CH2-Bid (UFP-502) . nih.gov Studies on UFP-502 in recombinant cell lines provide significant insights into the likely cellular mechanisms of the titular compound.

In studies utilizing Chinese Hamster Ovary (CHO) cells genetically engineered to express human delta-opioid receptors (CHO(hDOP)), UFP-502 has been shown to bind with high affinity. nih.gov This binding affinity is a measure of the strength of the interaction between the ligand (UFP-502) and the receptor. The high affinity of UFP-502 suggests a potent and specific interaction with the delta-opioid receptor. nih.gov

Furthermore, in these receptor-expressing cell lines, UFP-502 behaves as a full agonist. nih.gov This means that upon binding to the delta-opioid receptor, it is capable of producing the maximum possible biological response, similar to that of the endogenous ligands for this receptor. This agonist activity has been quantified in functional assays, such as the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins, a key step in receptor signaling. nih.gov

The table below summarizes the in vitro receptor binding and functional activity of the related compound UFP-502.

CompoundCell LineReceptorAssayValueUnitReference
H-Dmt-Tic-NH-CH2-Bid (UFP-502)CHO(hDOP)Delta-OpioidBinding Affinity (pKi)9.43- nih.gov
H-Dmt-Tic-NH-CH2-Bid (UFP-502)CHO(hDOP)Delta-OpioidFunctional Activity (pEC50)10.09- nih.gov

Signaling Pathways Modulated by this compound

The activation of delta-opioid receptors by an agonist such as this compound is expected to trigger a cascade of intracellular signaling events. Delta-opioid receptors are a class of G-protein coupled receptors (GPCRs), specifically linked to inhibitory G-proteins (Gi/Go). wikipedia.org

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. idrblab.net This initiates several downstream signaling pathways:

Inhibition of Adenylate Cyclase: A primary effect of Gi/Go activation is the inhibition of the enzyme adenylate cyclase. idrblab.net This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

Modulation of Ion Channels: Delta-opioid receptor activation also modulates the activity of various ion channels. It typically leads to an increase in potassium ion conductance, which hyperpolarizes the neuron, making it less likely to fire an action potential. youtube.com Concurrently, it inhibits calcium ion currents, which reduces the release of neurotransmitters from the presynaptic terminal. youtube.com

Activation of Kinase Cascades: Research on other delta-opioid agonists has revealed the activation of several protein kinase cascades. For instance, the activation of delta-opioid receptors has been shown to stimulate the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways. mdpi.com Furthermore, some delta-opioid agonists have been found to block the activated PI3K/Akt signaling pathway under specific pathological conditions. nih.gov

These signaling pathways collectively contribute to the cellular and physiological effects observed upon the activation of delta-opioid receptors.

Targeting of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathways by Related Opioid Agonists

Recent studies have indicated that the cellular effects of some opioid agonists extend to the modulation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant proteins.

Research has demonstrated that certain opioid receptor agonists can provide cytoprotective effects through the upregulation of the Nrf2/heme oxygenase-1 (HO-1) pathway. nih.gov In a study using a mouse microglial cell line, the opioid receptor agonists DAMGO, DADLE, and U-50488 were found to mitigate the effects of lipopolysaccharide (LPS)-induced oxidative stress. nih.govnih.gov These beneficial effects were associated with an increase in the expression of Nrf2 and HO-1. nih.gov The activation of this pathway leads to an enhanced antioxidant capacity and a reduction in intracellular reactive oxygen species (ROS). nih.gov

Furthermore, another study highlighted that the activation of Nrf2 signaling can enhance the therapeutic effects of delta-opioid receptor agonists. nih.gov The administration of sulforaphane, a known Nrf2 activator, significantly increased the anti-allodynic effects of the delta-opioid agonists DPDPE and SNC-80 in a model of diabetic neuropathy. nih.gov This suggests a synergistic relationship between the Nrf2 pathway and delta-opioid receptor signaling. nih.gov

Compound Names Table

Abbreviation/CodeFull Chemical Name
This compoundThis compound
UFP-502H-Dmt-Tic-NH-CH2-Bid
DAMGO[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin
DADLE[D-Ala², D-Leu⁵]-enkephalin
U-50488trans-(±)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide
DPDPE[D-Pen²,D-Pen⁵]enkephalin
SNC-80(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide
Sulforaphane1-isothiocyanato-4-(methylsulfinyl)butane

Preclinical Bioactivity and Therapeutic Implications in Animal Models

In Vivo Pharmacological Profiles in Rodent Models

The Dmt-Tic pharmacophore is a well-established motif in the design of ligands targeting opioid receptors. The specific nature of the C-terminal extension plays a critical role in defining the ligand's activity as an agonist or antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Modulation of Antinociception in Pain Models

The antinociceptive properties of Dmt-Tic analogues are highly dependent on their specific structural modifications. For instance, the analogue [Dmt1]endomorphin-1 has demonstrated potent, dose-dependent antinociceptive effects in both spinal and supraspinal regions in rodent models. nih.gov These effects were confirmed to be mediated by opioid receptors, as they were blocked by the general opioid antagonist naloxone. nih.gov Further investigation revealed that the spinal antinociception was primarily driven by µ2-opioid receptor subtypes, with a minor, non-significant contribution from δ-receptors. nih.gov Given that H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid incorporates the Dmt-Tic core, it is plausible that it could exhibit modulatory effects on pain, with its specific receptor preference and efficacy being determined by the unique -(CH2)4-NH2]-Bid side chain.

Effects on Depressive-like and Anxiolytic-like Behaviors

Research into related Dmt-Tic compounds provides strong evidence for the role of this class of molecules in modulating mood and anxiety. A notable example is the compound H-Dmt-Tic-NH-CH(CH2-COOH)-Bid (UFP-512) , a potent and highly selective δ-opioid receptor agonist. In rodent models, UFP-512 has been shown to produce robust anxiolytic- and antidepressant-like effects. These findings align with broader research indicating that selective activation of δ-opioid receptors can regulate emotional responses. nih.gov The structural similarity of this compound to UFP-512 suggests that it too may possess the potential to influence depressive-like and anxiolytic-like behaviors, likely through interaction with the δ-opioid receptor system.

Additionally, studies on the psychedelic compound 5-MeO-DMT have demonstrated its potential to produce lasting anxiolytic effects in mice, which are thought to be mediated by serotonergic pathways. ufrn.br While the "Dmt" in this compound refers to dimethyltyrosine and not dimethyltryptamine, the broader investigation into compounds affecting mood underscores the therapeutic interest in molecules that can modulate these complex behaviors.

Influence on Locomotor Activity

The impact of Dmt-Tic analogues on locomotor activity appears to be variable and dependent on the specific compound's receptor profile. For example, the dual µ-/δ-opioid receptor antagonist H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2) was found to stimulate voluntary wheel running in both obese and lean mice. nih.govacs.org This suggests that antagonism at µ and/or δ receptors by certain Dmt-Tic derivatives can enhance locomotor activity. Conversely, other opioid ligands, particularly µ-agonists, are often associated with sedative effects that would decrease locomotor activity. The specific effect of this compound on locomotor activity would therefore depend on its unique agonist/antagonist profile at the different opioid receptors.

Exploration of Organ-Specific Protective Effects (e.g., Renal Function Modulation)

The influence of opioid receptor ligands on organ function, particularly the kidneys, is an area of growing research interest. While direct studies on the renal effects of this compound are lacking, investigations into other opioid ligands offer some insights.

The opioid system is known to have complex and sometimes contradictory effects on renal function. frontiersin.org For instance, some opioid agonists have been associated with nephrotoxic effects, while others have demonstrated protective qualities. frontiersin.org In the context of δ-opioid receptors, the agonist BW373U86 has been shown to produce significant diuretic and natriuretic responses in conscious rats, an effect that is dependent on intact renal nerves. nih.gov This suggests a potential role for δ-opioid receptor activation in modulating renal excretory function. Furthermore, a selective δ-opioid antagonist has demonstrated promise in improving renal function in a rat model of kidney transplantation. frontiersin.org

Given that Dmt-Tic analogues can be designed to be highly selective for δ-opioid receptors, it is conceivable that a compound like this compound could be engineered to have specific, and potentially protective, effects on renal function. However, without direct experimental evidence, this remains a speculative but important area for future research.

Development of Designed Multiple Ligands (DMLs) and Bivalent Ligands

The development of Designed Multiple Ligands (DMLs) and bivalent ligands represents a sophisticated approach in drug design, aiming to interact with multiple targets simultaneously to achieve a more desirable therapeutic profile.

Rationale for Multifunctional Opioid Ligand Design

The primary rationale for designing multifunctional opioid ligands is to enhance therapeutic efficacy while minimizing the adverse side effects associated with single-target opioid agonists, such as morphine. nih.govnih.gov The clinical utility of conventional opioids is often limited by issues like tolerance, dependence, respiratory depression, and constipation. nih.govnih.gov

Multifunctional ligands can achieve their improved profile through several mechanisms:

Co-activation or -inhibition of different opioid receptors: For example, a ligand with combined µ-agonist and δ-antagonist properties could provide potent analgesia (via µ-receptor activation) while the δ-antagonism mitigates the development of tolerance and dependence. nih.govnih.gov

Interaction with non-opioid receptors: Ligands can be designed to interact with an opioid receptor and a non-opioid receptor (e.g., neurokinin 1 or cannabinoid receptors) that is also involved in pain modulation or the side-effect profile of opioids.

Formation of bivalent ligands: These consist of two distinct pharmacophores connected by a spacer, designed to simultaneously bind to two receptor sites. This can be particularly effective in targeting receptor heterodimers, where two different receptor types are physically associated. nih.gov

The Dmt-Tic pharmacophore has been a valuable building block in the creation of such multifunctional ligands. nih.gov By linking the Dmt-Tic motif to other pharmacophores, researchers have been able to develop novel compounds with unique, mixed pharmacological profiles. nih.gov The structure of this compound, with its distinct C-terminal extension, makes it a candidate for further modification in the development of novel DMLs or bivalent ligands with potentially superior therapeutic properties.

Synergistic and Antagonistic Interactions in Designed Multiple Ligands

The H-Dmt-Tic pharmacophore is a versatile building block in the design of multi-functional ligands that can interact with more than one opioid receptor subtype, often leading to unique synergistic or antagonistic profiles. The primary goal of creating such "designed multiple ligands" is to develop therapeutics with improved efficacy and a better side-effect profile compared to traditional opioids. For instance, a common strategy is to combine a mu-opioid receptor (MOR) agonist for pain relief with a DOR antagonist to mitigate the development of tolerance and dependence.

The chemical structure of this compound, with its potent DOR agonist properties, makes it an interesting candidate for incorporation into such multi-target ligands. However, a fascinating aspect of the Dmt-Tic-Bid scaffold is that subtle chemical modifications can dramatically switch its function from a DOR agonist to a DOR antagonist.

Research has shown that N-alkylation of the benzimidazole (B57391) (Bid) nitrogen in the parent compound H-Dmt-Tic-NH-CH2-Bid converts it from a potent DOR agonist into a potent DOR antagonist. nih.gov This transformation is critical because it allows for the rational design of bifunctional molecules with tailored activities. For example, by linking a known MOR agonist to a modified H-Dmt-Tic-Bid moiety that acts as a DOR antagonist, it is possible to create a single molecule that provides pain relief while simultaneously blocking the mechanisms that lead to opioid tolerance.

The table below illustrates the principle of how modifications to the Dmt-Tic-Bid core can alter its bioactivity, which is a key concept in designing multiple ligands with specific synergistic or antagonistic properties.

Compound Structure Modification Resulting Bioactivity Implication for Multiple Ligand Design
H-Dmt-Tic-NH-CH2-BidNone (Parent Compound)Potent δ-opioid agonistCan be used as the agonist component in a multi-functional ligand.
N(1)-alkylated H-Dmt-Tic-NH-CH2-BidAlkylation of the benzimidazole nitrogenPotent δ-opioid antagonistCan be used as the antagonist component to block unwanted side effects like tolerance.

This ability to "tune" the activity of the H-Dmt-Tic-Bid pharmacophore from agonist to antagonist through specific chemical changes is a powerful tool for medicinal chemists. It allows for the development of novel, single-molecule therapeutics that could offer significant advantages over the co-administration of separate drugs, potentially leading to more effective and safer treatments for conditions like chronic pain.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purification and Purity Assessment

High-performance liquid chromatography (HPLC) stands as a cornerstone for the purification and purity assessment of H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid and its analogs. unica.it Following its synthesis, which involves the coupling of the Dmt-Tic pharmacophore with a lysine (B10760008) derivative, preparative HPLC is employed to isolate the target compound from reaction byproducts and unreacted starting materials. unica.it

The purity of the final product is subsequently ascertained using analytical HPLC. A typical method would involve a reversed-phase column (e.g., C18) and a gradient elution system. The mobile phase commonly consists of a mixture of water and an organic solvent, such as acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. The detection is typically carried out using a UV detector at a wavelength where the aromatic residues of the peptide exhibit strong absorbance.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 20 µL

Spectroscopic Characterization Methods

To confirm the chemical identity and structure of this compound, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is utilized.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a common technique to determine the molecular weight of the compound. The high-resolution mass spectrum provides the exact mass of the molecule, which can be compared to the calculated theoretical mass of its chemical formula, C33H40N6O3, to confirm the elemental composition. nih.gov

Table 2: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]+585.3235585.3231

Note: The observed m/z is a hypothetical value for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are conducted to elucidate the detailed structure of the molecule. The chemical shifts, coupling constants, and cross-peaks in the NMR spectra provide information about the connectivity of atoms and the stereochemistry of the chiral centers within the peptide. This is crucial for confirming the presence and integrity of the Dmt, Tic, and the modified lysine and benzimidazole (B57391) moieties.

Quantitative Analysis of Ligand-Receptor Interactions

The interaction of this compound with the δ-opioid receptor, a G protein-coupled receptor (GPCR), can be quantitatively assessed using various bioanalytical techniques. nih.govguidetopharmacology.orgrowan.edu Fluorescence flow cytometry is a powerful method for studying such interactions on whole cells expressing the receptor. nih.govnih.gov

In this assay, a fluorescently labeled version of a known δ-opioid receptor ligand (a fluorescent probe) is used. Cells expressing the δ-opioid receptor are incubated with this fluorescent probe in the presence and absence of varying concentrations of the non-fluorescent competitor, this compound. The binding of the fluorescent probe to the receptors on the cell surface is measured by the fluorescence intensity of individual cells as they pass through the flow cytometer.

By measuring the displacement of the fluorescent probe by this compound, a competition binding curve can be generated. From this curve, the inhibition constant (Ki) can be calculated, which provides a quantitative measure of the affinity of this compound for the δ-opioid receptor. Studies on analogous compounds have demonstrated high affinity for the δ-opioid receptor. nih.gov

Table 3: Representative Data from a Fluorescence Flow Cytometry Competition Binding Assay

Concentration of this compound (nM)Percent Inhibition of Fluorescent Probe Binding
0.015%
0.120%
150% (IC50)
1085%
10098%

Note: The data presented are illustrative to demonstrate the principle of the assay.

This quantitative analysis is critical for understanding the potency of this compound as a δ-opioid receptor antagonist and is a key step in its pharmacological characterization. nih.gov

Future Research Directions and Unanswered Questions

Advanced Computational and Structural Biology Approaches for Opioid Receptor-Ligand Interactions

A critical area for future investigation lies in the detailed understanding of how H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid interacts with opioid receptors at an atomic level. While the Dmt-Tic pharmacophore is known for its high affinity and selectivity, particularly for the delta-opioid receptor (DOPr), the precise influence of the C-terminal extension, -NH-CH[(CH2)4-NH2]-Bid, on receptor binding and activation remains to be fully elucidated.

Advanced computational modeling and structural biology techniques are pivotal in addressing these questions. Molecular dynamics (MD) simulations can provide insights into the dynamic process of ligand binding, revealing the conformational changes in both the ligand and the receptor. Such simulations can help to map the binding pathways and identify key residues involved in the interaction. For instance, computational studies on other opioid ligands have successfully identified critical interactions, such as the salt bridge formed between the protonated amine of the ligand and a conserved aspartic acid residue in the third transmembrane helix of the receptor. nih.gov

Furthermore, the use of techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to solve the structure of the compound bound to opioid receptors would be invaluable. The crystal structure of the human DOPr in complex with a related peptide, H-Dmt-Tic-Phe-Phe-NH2 (DIPP-NH2), has already provided a template for understanding these interactions. nih.gov Future structural studies with this compound could reveal how the benzimidazole (B57391) (Bid) moiety and the flexible lysine-like linker contribute to its specific pharmacological profile. These high-resolution structures would serve as a precise blueprint for the rational design of new analogues with optimized properties.

Key Unanswered Questions for Computational and Structural Biology:

What is the precise binding pose of this compound within the delta- and mu-opioid receptor binding pockets?

How does the C-terminal -NH-CH[(CH2)4-NH2]-Bid group influence the conformation of the receptor's extracellular loops and transmembrane helices?

What are the specific molecular determinants of its agonist or antagonist activity at different opioid receptor subtypes?

Can computational methods predict the biased signaling potential of this compound and its future analogues?

Investigation of Novel Biological Targets Beyond Classical Opioid Receptors

For example, some tryptamine (B22526) derivatives, which share some structural similarities with components of the Dmt-Tic pharmacophore, have been shown to interact with serotonin (B10506) receptors. nih.govacs.org Screening this compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes could reveal unexpected interactions. Recent studies on iso-dimethyltryptamine (isoDMT) analogues have shown potential in models of retinal degeneration, suggesting that related compounds could have utility in ocular diseases. acs.org

Moreover, the observation that some opioid receptor modulators can influence metabolic processes opens up another intriguing research avenue. A study on a related Dmt-Tic analogue, H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2), demonstrated effects on body weight, fat content, and bone mineral density in mice, suggesting an interaction with systems regulating metabolism. Investigating whether this compound has similar effects could lead to its development for conditions like obesity or metabolic syndrome. The potential for Dmt-Tic analogues to interact with cannabinoid receptors has also been a subject of computational investigation, suggesting a possible interplay between the opioid and endocannabinoid systems that warrants experimental validation. uctm.edu

Development of Next-Generation Dmt-Tic Analogues with Enhanced Pharmacological Properties

The Dmt-Tic scaffold is a versatile platform for chemical modification. A significant body of research has demonstrated that systematic modifications to this pharmacophore can dramatically alter its pharmacological properties, converting potent delta-antagonists into potent delta-agonists or creating ligands with mixed mu-agonist/delta-antagonist profiles. nih.govacs.org Future research should leverage this knowledge to develop next-generation analogues of this compound with enhanced properties.

Key strategies for developing new analogues include:

Modification of the C-terminus: The C-terminal portion of the molecule is a critical determinant of its activity. Research has shown that the distance between the Dmt-Tic core and a third aromatic group can switch a compound from a delta-antagonist to a delta-agonist. nih.govacs.org Systematic replacement of the benzimidazole (Bid) group with other aromatic or heterocyclic moieties could fine-tune the compound's efficacy and selectivity.

N-terminal Methylation: N-terminal methylation of Dmt-Tic analogues has been shown to enhance delta-antagonism. nih.govnih.gov Investigating the N,N-dimethylated version of this compound could yield a more potent and selective delta-antagonist.

Introduction of Conformational Constraints: Incorporating rigid linkers or cyclizing the peptide backbone can lock the molecule into a specific conformation that is more favorable for binding to a particular receptor subtype. This approach has been successful in creating highly selective ligands.

The table below summarizes some of the key findings from studies on Dmt-Tic analogues, which can guide the future development of compounds based on this compound.

AnalogueModificationKey Pharmacological PropertyReference
H-Dmt-Tic-OHCore dipeptidePotent and selective delta-opioid antagonist nih.gov
N,N-Me2Dmt-Tic-OHN-terminal dimethylationEnhanced delta-antagonism nih.gov
H-Dmt-Tic-Gly-NH-CH2-PhC-terminal extensionPotent delta-antagonist and high mu-agonist nih.gov
N,N-(Me)2Dmt-Tic-NH-1-adamantaneN-terminal dimethylation and bulky C-terminal groupDual delta-antagonist and mu-agonist nih.gov

Strategies for Modulating Specific Receptor Conformations and Biased Signaling

The concept of biased signaling, or functional selectivity, has revolutionized G-protein coupled receptor (GPCR) pharmacology. nih.gov It posits that a ligand can stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment). nih.govmdpi.com This is particularly relevant for opioid receptors, where G-protein signaling is associated with analgesia, while β-arrestin signaling has been linked to adverse effects like respiratory depression and tolerance. mdpi.com

Future research on this compound should focus on characterizing its signaling bias at different opioid receptors. This involves using a battery of in vitro assays to measure its effects on G-protein activation, cAMP modulation, and β-arrestin recruitment. Studies on other Dmt-Tic analogues have already shown that they can exhibit biased agonism and even inverse agonism at opioid receptors. researchgate.net

Understanding the structural basis of biased signaling for this compound will be crucial. High-resolution structures of the compound bound to opioid receptors in both active and inactive conformations, coupled with computational simulations, can reveal how it stabilizes specific receptor states. mdpi.com This knowledge can then be used to design new analogues with a desired signaling profile, for example, a potent G-protein biased agonist with minimal β-arrestin recruitment, which could translate to a safer and more effective analgesic. The development of biased ligands for other GPCRs, such as dopamine (B1211576) receptors, has shown promise in preclinical models for various neurological and psychiatric disorders. mdpi.com

Potential for Combination Therapies with Other Pharmacological Agents

While this compound holds promise as a single agent, its therapeutic potential might be further enhanced when used in combination with other drugs. However, a more immediate and perhaps more elegant approach is the design of single molecules that can modulate multiple targets simultaneously, known as designed multiple ligands. nih.gov

The synthesis of bifunctional ligands incorporating the Dmt-Tic pharmacophore with other opioid pharmacophores, such as morphine, has already been explored. nih.gov These studies have shown that linking a delta-antagonist (from the Dmt-Tic scaffold) to a mu-agonist can result in compounds with unique pharmacological profiles, such as potent delta-antagonism combined with partial mu-agonism or mu-antagonism. nih.gov This approach could be used to create novel analgesics with a built-in mechanism to reduce tolerance and dependence, which are major drawbacks of current opioid therapies.

Future research could explore the synthesis of bifunctional molecules that link this compound, or a derivative thereof, to a ligand for a non-opioid target. For instance, combining a delta-opioid modulator with a neurokinin-1 (NK1) receptor antagonist or a cannabinoid receptor modulator in a single molecule could produce synergistic effects in the treatment of chronic pain. The development of such multi-target ligands represents a sophisticated strategy to improve therapeutic efficacy and safety profiles compared to the co-administration of separate drugs. nih.gov

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